
5-Bromo-4-chlorothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chlorothiazole is a heterocyclic compound containing both bromine and chlorine atoms attached to a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The presence of both bromine and chlorine atoms in the thiazole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chlorothiazole typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of 4-chlorothiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective substitution of the bromine atom at the desired position on the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product. The scalability of these processes ensures the efficient production of this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-chlorothiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in pharmaceutical and chemical research.
Applications De Recherche Scientifique
5-Bromo-4-chlorothiazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chlorothiazole involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of key enzymes or receptors. This interaction can disrupt essential cellular processes, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-chlorothiazole
- 2,5-Dibromo-4-chlorothiazole
- 5-Chloro-2-bromothiazole
Comparison: 5-Bromo-4-chlorothiazole is unique due to the specific positioning of the bromine and chlorine atoms on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 5-Bromo-2-chlorothiazole may exhibit different reactivity patterns and biological effects due to the different positioning of the halogen atoms.
Propriétés
Formule moléculaire |
C3HBrClNS |
|---|---|
Poids moléculaire |
198.47 g/mol |
Nom IUPAC |
5-bromo-4-chloro-1,3-thiazole |
InChI |
InChI=1S/C3HBrClNS/c4-2-3(5)6-1-7-2/h1H |
Clé InChI |
XOUJGSKPFJJHTE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
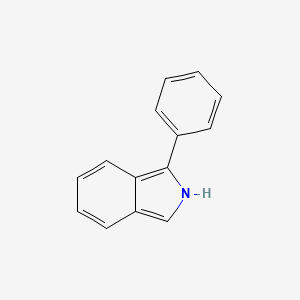


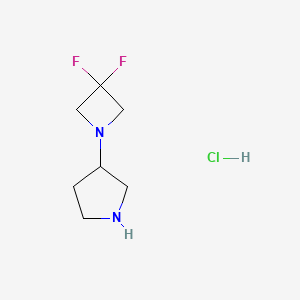
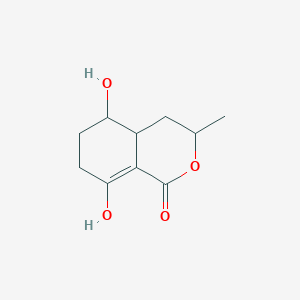

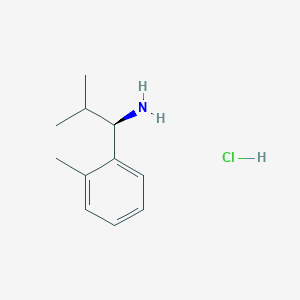
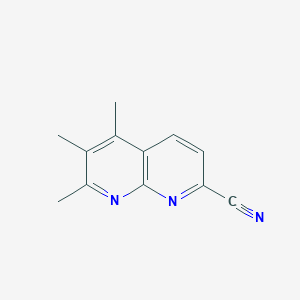
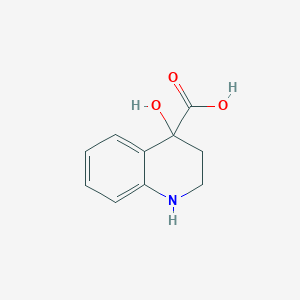
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)



